molecular formula C17H24N2O B7493951 2-Cyclohexyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone

2-Cyclohexyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone

Cat. No. B7493951
M. Wt: 272.4 g/mol
InChI Key: GEPSIOUIUTXTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone, also known as CX1739, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. CX1739 is a small molecule inhibitor that targets the protein kinase C (PKC) family, which plays a crucial role in several cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

2-Cyclohexyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone exerts its inhibitory effect on PKC by binding to the enzyme's catalytic domain, preventing its activation. This leads to a decrease in downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-Cyclohexyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone inhibits the growth of cancer cells and induces apoptosis in vitro and in vivo. 2-Cyclohexyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of 2-Cyclohexyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone is its specificity for PKC, which reduces the likelihood of off-target effects. However, 2-Cyclohexyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone's potency may vary depending on the specific PKC isoform being targeted. Additionally, 2-Cyclohexyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone's solubility and stability may pose challenges in some experimental settings.

Future Directions

Future research on 2-Cyclohexyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone could focus on optimizing its potency and selectivity for specific PKC isoforms. Additionally, 2-Cyclohexyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone's potential use in combination with other cancer treatments could be explored. Finally, the development of 2-Cyclohexyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone analogs with improved solubility and stability could enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-Cyclohexyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone involves several steps, including the condensation of 2-pyridin-4-ylpyrrolidine with cyclohexanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification by column chromatography.

Scientific Research Applications

2-Cyclohexyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone has been extensively studied for its potential use in cancer treatment. PKC is overexpressed in several types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. 2-Cyclohexyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone has also been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

2-cyclohexyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c20-17(13-14-5-2-1-3-6-14)19-12-4-7-16(19)15-8-10-18-11-9-15/h8-11,14,16H,1-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPSIOUIUTXTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCCC2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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